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molecular formula C11H7IN4 B8292405 5-Iodo-1-pyrimidin-2-yl-1H-indazole

5-Iodo-1-pyrimidin-2-yl-1H-indazole

Cat. No. B8292405
M. Wt: 322.10 g/mol
InChI Key: ZYHGLSOEZZUSHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07728030B2

Procedure details

Prepared as described for 118b using 2-hydrazinopyrimidine. Yield 296 mg (24%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([C:11]1C=[CH:15][CH:14]=[CH:13][N:12]=1)[N:6]=[CH:5]2.[NH:17](C1N=CC=CN=1)N>>[I:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([C:11]1[N:12]=[CH:13][CH:14]=[CH:15][N:17]=1)[N:6]=[CH:5]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C2C=NN(C2=CC1)C1=NC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(N)C1=NC=CC=N1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
IC=1C=C2C=NN(C2=CC1)C1=NC=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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